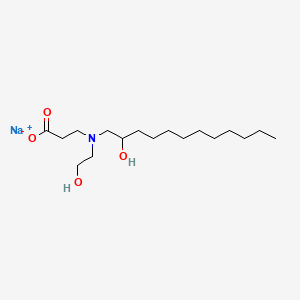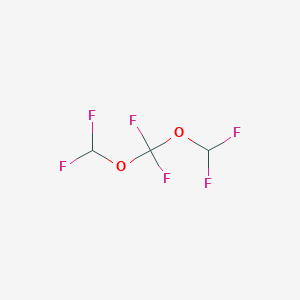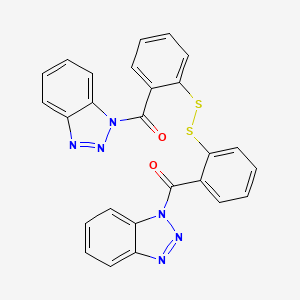
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes two benzotriazolyl groups and a disulfanyl linkage, making it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple steps, starting with the preparation of benzotriazole derivatives. The benzotriazole moiety can be introduced into the molecule through various reactions, such as nucleophilic substitution and coupling reactions. The disulfanyl linkage is formed by the reaction of thiol groups with oxidizing agents. The final step involves the formation of the ketone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzotriazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the disulfanyl linkage.
Secondary Alcohols: Formed from the reduction of the ketone group.
Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.
作用機序
The mechanism of action of Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with molecular targets through various pathways. The benzotriazolyl groups can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. The disulfanyl linkage can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Benzotriazole: A simpler compound with a single benzotriazolyl group, known for its use as a corrosion inhibitor and UV stabilizer.
2-Mercaptobenzothiazole: Contains a thiol group and is used as a vulcanization accelerator in the rubber industry.
Benzotriazolylmethylphenylsulfide: Similar structure with a sulfide linkage instead of a disulfanyl linkage.
Uniqueness
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its dual benzotriazolyl groups and disulfanyl linkage, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
98051-92-4 |
|---|---|
分子式 |
C26H16N6O2S2 |
分子量 |
508.6 g/mol |
IUPAC名 |
[2-[[2-(benzotriazole-1-carbonyl)phenyl]disulfanyl]phenyl]-(benzotriazol-1-yl)methanone |
InChI |
InChI=1S/C26H16N6O2S2/c33-25(31-21-13-5-3-11-19(21)27-29-31)17-9-1-7-15-23(17)35-36-24-16-8-2-10-18(24)26(34)32-22-14-6-4-12-20(22)28-30-32/h1-16H |
InChIキー |
QZICTQWYQJQGQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)SSC4=CC=CC=C4C(=O)N5C6=CC=CC=C6N=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


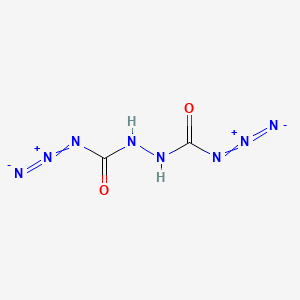
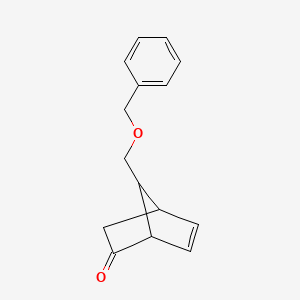
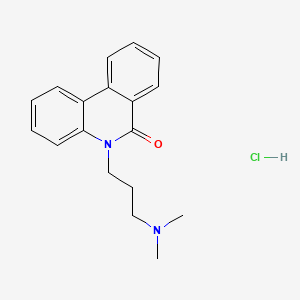
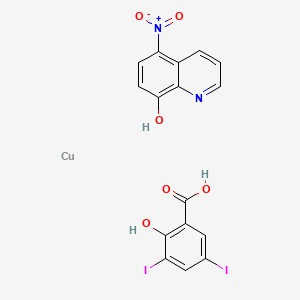
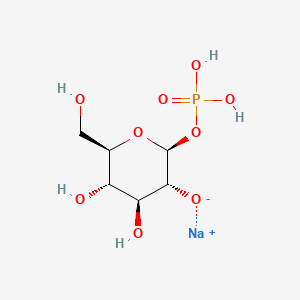
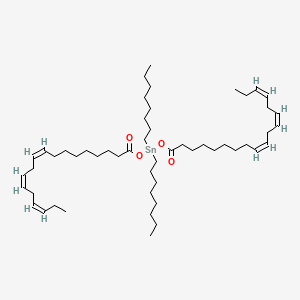

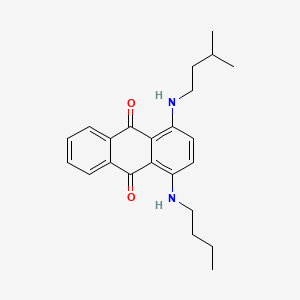
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)
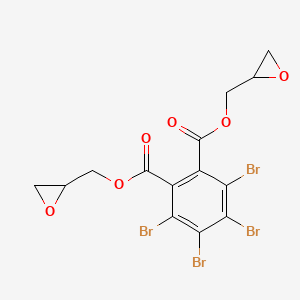
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
